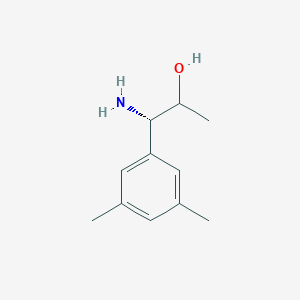

(1S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL

Description

(1S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL is a chiral amino alcohol derivative characterized by a 3,5-dimethylphenyl substituent and a hydroxyl group on the propan-2-ol backbone. The stereochemistry at the 1-position (S-configuration) and the dimethyl substitution pattern on the aromatic ring influence its physicochemical properties and biological interactions. However, detailed pharmacological or synthetic data for this specific compound remain sparse in publicly available literature, necessitating inferences from structural analogs .

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

(1S)-1-amino-1-(3,5-dimethylphenyl)propan-2-ol |

InChI |

InChI=1S/C11H17NO/c1-7-4-8(2)6-10(5-7)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9?,11-/m1/s1 |

InChI Key |

KEACPRDTCZCRKM-HCCKASOXSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1)[C@@H](C(C)O)N)C |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C(C)O)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. For example, the reduction of 1-(3,5-dimethylphenyl)propan-2-one with a chiral borane complex can yield the desired chiral alcohol. The reaction is typically carried out under mild conditions, such as room temperature, and requires careful control of the reaction parameters to ensure high enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of (1S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL may involve the use of large-scale catalytic hydrogenation processes. These processes utilize metal catalysts, such as palladium or platinum, to facilitate the reduction of the ketone precursor. The reaction conditions, including temperature, pressure, and catalyst loading, are optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The amino group can be reduced to form the corresponding amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. The reactions are usually performed in anhydrous solvents.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide. The reactions are typically carried out under reflux conditions.

Major Products Formed

Oxidation: The major products include the corresponding ketone or aldehyde.

Reduction: The major product is the corresponding amine.

Substitution: The major products include the corresponding halides or alkyl derivatives.

Scientific Research Applications

(1S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a chiral building block in the synthesis of biologically active molecules.

Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of drugs targeting specific biological pathways.

Industry: The compound is used in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

The mechanism of action of (1S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of the target proteins and influence various biological processes. The exact mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Structural Analog: (1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL

The closest structural analog in available literature is (1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL (CAS 1323966-28-4). Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

| Property | (1S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL | (1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL |

|---|---|---|

| Molecular Formula | C₁₁H₁₇NO | C₉H₁₁ClFNO |

| Substituents | 3,5-dimethylphenyl | 2-chloro-6-fluorophenyl |

| Molecular Weight (g/mol) | ~179.26 (estimated) | 215.65 |

| Chirality | S-configuration at C1 | S,S-configuration at C1 and C2 |

| Electron Effects | Electron-donating (methyl groups) | Electron-withdrawing (Cl, F) |

| Potential Applications | β-blocker precursors, chiral catalysts | Antimicrobial agents, kinase inhibitors |

Key Differences :

Substituent Effects: The 3,5-dimethylphenyl group enhances lipophilicity and steric bulk compared to the halogenated aromatic ring in the analog. This may improve membrane permeability but reduce aqueous solubility .

Stereochemical Complexity :

- The (1S,2S)-configured analog has two stereocenters, complicating synthesis but offering finer control over biological activity. The target compound’s single stereocenter simplifies synthesis but may limit selectivity .

Biological Activity :

- Halogenated analogs often exhibit enhanced antimicrobial or kinase inhibitory activity due to electronegative substituents. The dimethyl-substituted compound may instead favor CNS-targeted applications due to increased lipophilicity .

Other Structural Analogs

- Amino Alcohols with Alkyl Substituents: Compounds like (1R,2S)-ephedrine share the amino alcohol backbone but lack aromatic substituents. These exhibit adrenergic activity but lower metabolic stability compared to dimethylphenyl derivatives .

- Halogen vs. Methyl Substitution: Studies on β-blockers (e.g., propranolol analogs) show that methyl groups improve blood-brain barrier penetration, whereas halogens enhance target affinity but increase toxicity risks .

Biological Activity

(1S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL, a chiral amino alcohol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an amino group and a hydroxyl group on a propan-2-ol backbone, along with a 3,5-dimethylphenyl substituent. This unique structure allows it to interact with various biomolecules, influencing enzyme activity and receptor binding.

Molecular Characteristics

- Molecular Formula : C₁₁H₁₅NO

- Molar Mass : 179.26 g/mol

- Chirality : (1S) configuration

The biological activity of (1S)-1-amino-1-(3,5-dimethylphenyl)propan-2-OL is primarily attributed to its ability to engage in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of these biomolecules, leading to various therapeutic effects. Specific molecular targets include:

- Enzymes involved in metabolic pathways.

- Receptors that play roles in signaling cascades.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

Anticancer Activity

Studies have suggested that (1S)-1-amino-1-(3,5-dimethylphenyl)propan-2-OL may exhibit anticancer properties by influencing pathways associated with cell growth and survival. For instance, its interaction with the WNT/β-catenin signaling pathway has been investigated for its role in cancer progression.

Enzyme Modulation

The compound's functional groups enable it to act as a modulator for various enzymes:

| Enzyme Target | Interaction Type | Effect |

|---|---|---|

| DVL1 | Inhibition | Selective binding and modulation of signal transduction pathways |

| Various Metabolic Enzymes | Potential modulation | Altered enzyme kinetics leading to changes in metabolic rates |

Case Studies

Several case studies have explored the biological implications of (1S)-1-amino-1-(3,5-dimethylphenyl)propan-2-OL:

Case Study 1: WNT Pathway Inhibition

A study focused on the compound's effect on the WNT signaling pathway demonstrated its ability to inhibit DVL1 binding significantly. This inhibition was linked to reduced cell proliferation in specific cancer cell lines.

Case Study 2: Enzyme Interaction Studies

Research into enzyme interactions highlighted that (1S)-1-amino-1-(3,5-dimethylphenyl)propan-2-OL could modulate the activity of certain metabolic enzymes, suggesting potential applications in metabolic disorders.

Q & A

Basic Research Questions

Q. What are the methodological considerations for optimizing the synthesis of (1S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL?

- Answer : Synthesis optimization requires attention to reaction temperature, solvent selection, and catalyst efficiency. For example, enantioselective synthesis may involve chiral catalysts or resolution techniques. Key intermediates should be characterized via HPLC or NMR to verify stereochemical purity. Reaction yields can be improved by controlling moisture levels and avoiding side reactions (e.g., oxidation of the amino group) through inert atmospheres .

Q. Which analytical techniques are most effective for characterizing the stereochemical purity of this compound?

- Answer : Chiral HPLC coupled with polarimetric detection is critical for confirming enantiomeric excess. Nuclear Overhauser Effect (NOE) NMR experiments can resolve spatial arrangements of substituents on the aromatic ring. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive stereochemical confirmation if suitable crystals are obtained .

Q. How does the 3,5-dimethylphenyl substitution impact the compound’s physicochemical properties?

- Answer : The electron-donating methyl groups enhance steric hindrance, affecting solubility in polar solvents. Computational models (e.g., DFT calculations) predict increased lipophilicity (logP) compared to non-methylated analogs, which must be experimentally validated using shake-flask or chromatographic methods .

Q. What are the stability profiles of this compound under standard laboratory conditions?

- Answer : The compound is stable at room temperature in dark, dry environments but degrades under UV light or acidic conditions. Accelerated stability studies (40°C/75% RH) should be conducted to assess degradation products via LC-MS. Storage at 2–8°C in amber vials under nitrogen is recommended to prevent oxidation .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for (1S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL with >95% enantiomeric excess?

- Answer : Asymmetric hydrogenation using Ir or Ru catalysts with chiral phosphine ligands (e.g., BINAP derivatives) can achieve high enantioselectivity. Kinetic resolution via enzymatic methods (e.g., lipase-catalyzed acylation) is an alternative. Monitor reaction progress using chiral GC or SFC to optimize catalyst loading and reaction time .

Q. What computational strategies are effective for predicting receptor-ligand interactions involving this compound?

- Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) with homology-modeled receptors identifies potential binding pockets. MD simulations (GROMACS) assess dynamic interactions over time, while QSAR models correlate structural features (e.g., substituent positions) with bioactivity. Validate predictions using SPR or ITC binding assays .

Q. How can conflicting data on biological activity be resolved across different studies?

- Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent). Standardize protocols using reference compounds (e.g., positive controls from ) and validate cell-line viability. Meta-analyses of dose-response curves and statistical power calculations (e.g., ANOVA with post-hoc tests) can identify outliers .

Q. What safety protocols are critical for handling this compound during in vivo studies?

- Answer : Follow GHS Category 2 guidelines for skin/eye irritation: use nitrile gloves, fume hoods, and sealed containment systems. For inhalation risks (H332), employ respiratory protection (N95 masks). Dispose of waste via incineration or EPA-approved methods to prevent environmental contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.